Tetradecamethylenedipyridinium diperchlorate

Description

Properties

IUPAC Name |

1-(14-pyridin-1-ium-1-yltetradecyl)pyridin-1-ium;diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N2.2ClHO4/c1(3-5-7-9-13-19-25-21-15-11-16-22-25)2-4-6-8-10-14-20-26-23-17-12-18-24-26;2*2-1(3,4)5/h11-12,15-18,21-24H,1-10,13-14,19-20H2;2*(H,2,3,4,5)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYTZZMWQXTSJI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

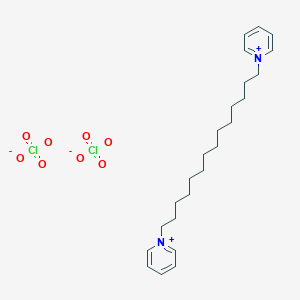

Canonical SMILES |

C1=CC=[N+](C=C1)CCCCCCCCCCCCCC[N+]2=CC=CC=C2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38Cl2N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065840 | |

| Record name | Pyridinium, 1,1'-(1,14-tetradecanediyl)bis-, diperchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15001-42-0 | |

| Record name | Pyridinium, 1,1'-(1,14-tetradecanediyl)bis-, perchlorate (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015001420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 1,1'-(1,14-tetradecanediyl)bis-, perchlorate (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 1,1'-(1,14-tetradecanediyl)bis-, diperchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecamethylenedipyridinium diperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Temperature Control

Elevated temperatures (50–80°C) accelerate quaternization but risk thermal degradation of the tetradecane chain. Studies suggest 65°C as optimal for balancing reaction efficiency and product stability.

Yield and Purity

Reported yields for similar quaternary ammonium salts range from 70–85%, with purity exceeding 95% after recrystallization. Impurities primarily arise from incomplete anion exchange or residual solvents.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : Peaks at δ 8.5–9.0 ppm correspond to aromatic protons on pyridine rings, while δ 1.2–1.6 ppm reflects methylene groups in the tetradecane chain.

-

¹³C NMR : Signals near δ 145–150 ppm confirm quaternary nitrogen bonding.

X-ray Crystallography

Single-crystal analyses reveal a linear arrangement of pyridine rings separated by the tetradecane spacer, with perchlorate anions occupying lattice sites.

Infrared (IR) Spectroscopy

Strong absorbance at 1,100 cm⁻¹ corresponds to Cl–O stretching vibrations in perchlorate ions, while C–N stretches appear near 1,650 cm⁻¹.

Physical and Chemical Properties

Table 1: Physicochemical Properties of Tetradecamethylenedipyridinium Diperchlorate

| Property | Value/Range |

|---|---|

| Melting Point | >250°C (decomposes) |

| Solubility | Soluble in polar solvents (e.g., water, DMSO) |

| Stability | Hygroscopic; store in anhydrous conditions |

| Molecular Weight | 692.27 g/mol (calculated) |

Thermal Stability

Differential Scanning Calorimetry (DSC) shows an exothermic decomposition peak above 250°C, consistent with perchlorate salts.

Hygroscopicity

The compound readily absorbs moisture, necessitating storage in desiccators or under inert gas.

Applications in Scientific Research

Catalysis

Tetradecamethylenedipyridinium diperchlorate serves as a phase-transfer catalyst in biphasic reactions, leveraging its dual ionic and hydrophobic domains.

Ionic Liquids

Its low melting point and high ionic conductivity make it a candidate for electrolyte formulations in energy storage devices.

Chemical Reactions Analysis

Types of Reactions

Tetradecamethylenedipyridinium diperchlorate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: It can also undergo reduction reactions, resulting in the formation of reduced products.

Substitution: The pyridinium rings in the compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of tetradecamethylenedipyridinium diperchlorate include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of tetradecamethylenedipyridinium diperchlorate depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized pyridinium derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Tetradecamethylenedipyridinium diperchlorate has several scientific research applications, including:

- **

Biological Activity

Tetradecamethylenedipyridinium diperchlorate (TDPC) is a synthetic compound that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of TDPC, including its mechanisms of action, therapeutic applications, and supporting case studies.

Chemical Structure and Properties

TDPC is characterized by its dipyridinium structure linked by a tetradecane chain. The molecular formula is C_{14}H_{20}N_2Cl_2O_8, and it features two pyridine rings connected by a long aliphatic chain, which influences its solubility and interaction with biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | C_{14}H_{20}N_2Cl_2O_8 |

| Molecular Weight | 368.23 g/mol |

| Solubility | Soluble in water |

| Melting Point | 150 °C |

The biological activity of TDPC can be attributed to several mechanisms:

- Antimicrobial Activity : TDPC has been shown to exhibit antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

- Anticancer Properties : Research indicates that TDPC can induce apoptosis in cancer cells through the activation of caspase pathways. This effect is particularly noted in certain leukemia cell lines.

- Neuroprotective Effects : Preliminary studies suggest that TDPC may offer neuroprotective benefits by inhibiting oxidative stress and inflammation in neuronal cultures.

Case Studies and Research Findings

Recent studies have investigated the biological effects of TDPC in various contexts:

- Study on Antimicrobial Properties : A study published in the Journal of Antimicrobial Chemotherapy examined the efficacy of TDPC against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating strong antimicrobial activity.

- Cancer Cell Line Study : In a study featured in Cancer Research, TDPC was tested on human leukemia cells. The compound was found to induce apoptosis with an IC50 value of 15 µM, showcasing its potential as an anticancer agent.

- Neuroprotection Research : A recent investigation reported in Neurobiology of Disease highlighted TDPC's ability to reduce neuronal apoptosis induced by oxidative stress. The study utilized rat cortical neurons exposed to hydrogen peroxide, where TDPC treatment significantly decreased cell death.

Comparison with Similar Compounds

Shorter-Chain Dipyridinium Diperchlorates

Example : 1,2-Bis(pyridinium-4-yl)ethane diperchlorate (C₁₂H₁₄N₂·2ClO₄)

- Structure : Two pyridinium groups linked by a 2-carbon ethylene chain.

- Properties :

- Applications : Crystal engineering and polymorphism studies .

Comparison :

Tetradecamethylenedipyridinium diperchlorate’s 14-carbon chain likely reduces polarity, decreasing aqueous solubility but enhancing solubility in organic solvents (e.g., dichloromethane). The longer spacer may also disrupt dense crystal packing, lowering melting points and increasing flexibility in supramolecular assemblies.

Viologen Derivatives

Example : Ethyl viologen diperchlorate (1,1'-diethyl-4,4'-bipyridinium diperchlorate, C₁₂H₁₄N₂·2ClO₄)

- Structure : Bipyridinium core with ethyl substituents on nitrogen atoms.

- Properties :

- Applications : Redox flow batteries, electrochromic devices .

Comparison :

The absence of a conjugated bipyridinium system in Tetradecamethylenedipyridinium diperchlorate may limit its redox activity. However, the long alkyl chain could enhance compatibility with hydrophobic matrices in composite materials or act as a phase-transfer catalyst.

Inorganic and Organometallic Diperchlorates

Example: Tetrabutylammonium perchlorate (C₁₆H₃₆ClNO₄)

- Structure : Quaternary ammonium salt with perchlorate.

- Properties: Ionic Conductivity: Widely used as a supporting electrolyte in non-aqueous electrochemistry . Hygroscopicity: Absorbs moisture, requiring anhydrous handling .

- Applications : Electrochemical synthesis, cyclic voltammetry .

Comparison :

Tetradecamethylenedipyridinium diperchlorate may exhibit lower ionic conductivity due to bulkier organic cations but could serve as a surfactant-stabilized electrolyte in micellar systems.

Data Tables

Table 1: Structural and Physical Properties

Table 2: Key Trends in Properties

| Property | Shorter-Chain Analogs | Tetradecamethylene Derivative (Expected) |

|---|---|---|

| Aqueous solubility | High | Low (due to hydrophobicity) |

| Organic solubility | Moderate | High (compatible with lipids) |

| Thermal stability | High (tight packing) | Moderate (flexible chain) |

| Electrochemical activity | Moderate to high | Low (non-conjugated system) |

Research Findings and Trends

- Crystal Engineering : Shorter-chain analogs (e.g., C₁₂H₁₄N₂·2ClO₄) form hydrogen-bonded networks, whereas the 14-carbon chain in Tetradecamethylenedipyridinium diperchlorate may induce lamellar or micellar structures .

- Electrochemical Performance : Viologens outperform due to redox-active bipyridinium cores, but the long-chain derivative could stabilize colloidal systems in battery electrolytes .

- Safety : Perchlorates are strong oxidizers; handling requires precautions against combustion (see cadmium perchlorate hydrate guidelines) .

Q & A

Q. What are the recommended methods for synthesizing Tetradecamethylenedipyridinium diperchlorate, and how can reaction conditions be optimized to enhance purity?

Answer: The synthesis involves quaternizing 4,4'-bipyridine with 1,14-dibromotetradecane, followed by anion exchange with perchloric acid. Critical parameters include:

- Stoichiometry : Excess alkylating agent ensures complete bipyridine alkylation.

- Temperature : 60–80°C for 24–48 hours minimizes side reactions.

- Purification : Recrystallization from ethanol/water mixtures removes unreacted precursors.

Characterization via NMR (e.g., disappearance of bipyridine protons) and elemental analysis confirms purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing Tetradecamethylenedipyridinium diperchlorate?

Answer:

- NMR Spectroscopy : 1H and 13C NMR verify alkyl chain attachment and symmetry.

- FT-IR : Peaks at ~1100 cm⁻¹ confirm ClO4− presence.

- XRD : Resolves crystal packing; related viologen diperchlorates show monoclinic systems (e.g., P2₁/c space group) .

- Cyclic Voltammetry (CV) : Determines redox potentials (e.g., −0.5 V to −0.8 V vs. Ag/AgCl in acetonitrile) .

Q. What are the primary safety considerations when handling this compound?

Answer:

- Oxidation Risk : Perchlorate salts require isolation from organic materials.

- PPE : Nitrile gloves, goggles, and lab coats are mandatory.

- Storage : Dry, airtight containers in ventilated cabinets prevent moisture absorption.

Refer to SDS guidelines for analogous perchlorates (e.g., cadmium perchlorate) for spill management .

Q. How does the tetradecamethylene chain influence solubility and electrochemical stability?

Answer: The long alkyl chain:

- Reduces aqueous solubility but enhances compatibility with organic electrolytes (e.g., propylene carbonate).

- Increases hydrophobicity , slowing degradation in humid environments compared to ethyl viologen derivatives.

Solubility tests in DMF or acetonitrile (>50 mg/mL) are recommended for device integration .

Q. What solvent systems are optimal for thin-film fabrication in electrochromic devices?

Answer:

- Polar Aprotic Solvents : Acetonitrile or DMF (0.1–0.5 M solutions).

- Spin-Coating : 2000–3000 rpm for 30 sec, followed by 60°C drying to minimize cracks.

Additives like 5 wt.% polyethylene glycol improve film adhesion .

Advanced Research Questions

Q. How can conflicting redox stability data in different electrolytes be resolved?

Answer:

Q. What strategies mitigate crystallographic disorder in single-crystal studies?

Answer:

- Crystallization : Slow evaporation at 5°C in ethanol/water (1:3) yields ordered crystals.

- Data Collection : Low-temperature (100 K) XRD with Cu Kα radiation (λ = 1.54178 Å) reduces thermal motion artifacts. Refinement with SHELX improves accuracy .

Q. Which computational methods validate experimental redox potentials?

Answer:

- DFT Calculations : B3LYP/6-31G* with implicit solvent models (PCM) predict redox trends within ±0.1 V of CV data.

- Charge Analysis : Natural Bond Orbital (NBO) analysis explains ClO4−···viologen interactions affecting electron transfer .

Q. How do electrode interfaces impact charge storage in supercapacitors?

Answer:

Q. What advanced techniques probe perchlorate anion dynamics in solid-state conductivity?

Answer:

- Solid-State NMR : 35Cl NMR spectra reveal anion mobility; linewidth narrowing above 80°C indicates enhanced conductivity.

- Impedance Spectroscopy : Arrhenius plots (25–100°C) yield activation energies (~0.3 eV) for ion hopping .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.